molecular formula C8H14N8 B11642062 5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine CAS No. 41442-92-6

5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine

Katalognummer: B11642062
CAS-Nummer: 41442-92-6
Molekulargewicht: 222.25 g/mol
InChI-Schlüssel: GNAZDVZJXQCLPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine): is a triazole-based compound with the molecular formula C8H14N8 and a molecular weight of 222.25 g/mol . This compound is part of the triazole family, known for their diverse applications in various fields such as medicinal chemistry, materials science, and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine) typically involves the reaction of 1,4-dibromobutane with 3-amino-1,2,4-triazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by the triazole groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine) is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal-organic frameworks (MOFs) .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their anticancer, antiviral, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties such as enhanced thermal stability and conductivity. It is also used in the production of specialty chemicals and catalysts .

Wirkmechanismus

The mechanism of action of 5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine) involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets depend on the specific application and the derivative used .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine) is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential antimicrobial activity make it particularly valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

41442-92-6

Molekularformel

C8H14N8

Molekulargewicht

222.25 g/mol

IUPAC-Name

5-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N8/c9-7-11-5(13-15-7)3-1-2-4-6-12-8(10)16-14-6/h1-4H2,(H3,9,11,13,15)(H3,10,12,14,16)

InChI-Schlüssel

GNAZDVZJXQCLPG-UHFFFAOYSA-N

Kanonische SMILES

C(CCC1=NC(=NN1)N)CC2=NC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.